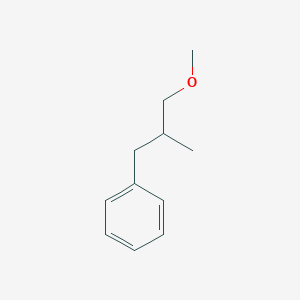
(3-Methoxy-2-methylpropyl)benzene
Übersicht
Beschreibung
(3-Methoxy-2-methylpropyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fragrance Industry Applications
(3-Methoxy-2-methylpropyl)benzene is notably utilized in the fragrance industry due to its floral and fruity scent profile. It is often incorporated into perfumes to enhance aromatic compositions. Its unique characteristics allow it to blend well with various fragrance notes, particularly rose and green notes, making it a valuable ingredient for perfumers .
Table 1: Fragrance Characteristics of this compound
| Characteristic | Description |
|---|---|
| Scent Profile | Floral, fruity |
| Compatibility | Blends well with rose and green notes |
| Usage | Commonly used in perfumes |
Toxicological Safety Assessments
Extensive research has been conducted on the safety of this compound. A safety assessment evaluated its potential toxicity, including genotoxicity, reproductive toxicity, and skin sensitization. The findings indicate that the compound does not exhibit significant genotoxic effects and is not classified as a skin sensitizer under current usage levels .
Key Findings from Toxicological Studies:
- Genotoxicity: No mutagenic effects observed in Ames tests.
- Skin Sensitization: No reactions noted in guinea pig maximization tests.
- Reproductive Toxicity: Exposure levels below the threshold of toxicological concern (TTC) indicate safety for reproductive health .
Table 2: Summary of Toxicological Data
| Endpoint | Findings |
|---|---|
| Genotoxicity | Non-mutagenic in Ames test |
| Skin Sensitization | No sensitization reactions observed |
| Reproductive Toxicity | Safe exposure levels below TTC |
Environmental Impact and Safety
The environmental assessment of this compound indicates that it is not persistent or bioaccumulative. Screening-level risk assessments show that its use does not pose a significant risk to aquatic environments, as its predicted environmental concentration (PEC) is below the predicted no-effect concentration (PNEC) .
Environmental Safety Assessment Highlights:
- The compound was evaluated for potential risks to aquatic life and found to have a PEC/PNEC ratio of less than 1.
- Biodegradation studies indicate that it undergoes moderate biodegradation over time, with approximately 30% degradation observed in closed bottle tests following OECD guidelines .
Table 3: Environmental Assessment Data
| Assessment Type | Results |
|---|---|
| Biodegradation Rate | 30% after 28 days |
| PEC/PNEC Ratio | < 1 (indicating low risk) |
| Persistence | Not persistent or bioaccumulative |
Eigenschaften
CAS-Nummer |
120811-92-9 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
(3-methoxy-2-methylpropyl)benzene |
InChI |
InChI=1S/C11H16O/c1-10(9-12-2)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI-Schlüssel |
YRELUSXNOZNOQI-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)COC |
Kanonische SMILES |
CC(CC1=CC=CC=C1)COC |
Key on ui other cas no. |
120811-92-9 |
Synonyme |
Benzene,(3-methoxy-2-methylpropyl)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













